molecular formula C13H18OS B13637494 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one

1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B13637494
M. Wt: 222.35 g/mol
InChI Key: PLWFVWQKMPKNAB-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and an isopropylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 2,5-dimethylphenylacetic acid with isopropylthiol in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The isopropylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

  • 1-(2,5-Dimethylphenyl)-2-(methylthio)ethan-1-one
  • 1-(2,5-Dimethylphenyl)-2-(ethylthio)ethan-1-one

Comparison: 1-(2,5-Dimethylphenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of the isopropylthio group, which may confer different chemical and biological properties compared to its methylthio and ethylthio analogs

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C13H18OS/c1-9(2)15-8-13(14)12-7-10(3)5-6-11(12)4/h5-7,9H,8H2,1-4H3

InChI Key

PLWFVWQKMPKNAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC(C)C

Origin of Product

United States

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